2-Propanone, 1-(1-methylpropoxy)- (9CI)
Description
2-Propanone, 1-(1-methylpropoxy)- (9CI) is a ketone derivative with the molecular formula C7H14O2, featuring a propoxy group substituted at the 1-position of the acetone backbone. The 9CI designation indicates its inclusion in the Ninth Collective Index of chemical nomenclature, emphasizing its recognition in chemical literature .
Properties
CAS No. |
189128-85-6 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.187 |
IUPAC Name |
1-butan-2-yloxypropan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(3)9-5-6(2)8/h7H,4-5H2,1-3H3 |
InChI Key |
MZADYCLIJOCLOQ-UHFFFAOYSA-N |
SMILES |
CCC(C)OCC(=O)C |
Synonyms |
2-Propanone, 1-(1-methylpropoxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-Propanone, 1-(1-methylpropoxy)- (9CI) with structurally related 9CI-classified ketones, emphasizing substituent effects:
Impact of Substituents on Physicochemical Properties
- Ether vs. Aromatic Substituents : Ether groups (e.g., 1-methylpropoxy) enhance solubility in polar solvents compared to aromatic substituents like furan or pyridinyl, which introduce π-π interactions and higher melting points .
- Heterocyclic vs. Alkyl Substituents: Benzoselenazolyl groups (C10H9NOSe) increase molecular weight and may confer fluorescence or biological activity due to selenium’s electron-rich nature . Cyclic alkyl groups (e.g., 2-methylcyclopentyl) reduce density and volatility .
Research Findings on Functional Analogues
- Fluorophore Activity : Anthracene-substituted 9CI compounds exhibit strong fluorescence due to extended conjugation, whereas smaller substituents (e.g., methylpropoxy) lack this property .
- Biological Applications: Pyridinyl-substituted 2-propanones (e.g., pymetrozine) are used as insecticides, suggesting that ether or heterocyclic analogs might share similar bioactivity .
- Synthetic Routes: Cyclopropane-containing analogs (e.g., 1-(2-ethyl-2-hydroxycyclopropyl)-2-propanone) require specialized ring-opening reactions, contrasting with simpler ethers synthesized via nucleophilic substitution .
Data Tables
Table 1: Molecular Weight and Substituent Complexity
| Compound | Molecular Weight (g/mol) | Complexity Index* |
|---|---|---|
| 2-Propanone, 1-(1-methylpropoxy)- | 130.18 | Low |
| 2-Propanone, 1-(2-benzoselenazolyl)- | 238.14 | High |
| (2-Furyl)-2-propanone | 124.14 | Moderate |
| 1-(3-Pyridinyl)-2-propanone oxime (E)- | 150.18 | Moderate |
*Complexity Index: Based on substituent size and heteroatom presence.
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